molecular formula C19H21NO3 B11604773 N-(3-ethoxypropyl)-9H-xanthene-9-carboxamide

N-(3-ethoxypropyl)-9H-xanthene-9-carboxamide

Cat. No.: B11604773
M. Wt: 311.4 g/mol
InChI Key: SJLIMSVIHFSASF-UHFFFAOYSA-N
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Description

N-(3-ethoxypropyl)-9H-xanthene-9-carboxamide: is a synthetic organic compound that belongs to the class of xanthene derivatives. Xanthene derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an ethoxypropyl group attached to the nitrogen atom and a carboxamide group attached to the xanthene core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethoxypropyl)-9H-xanthene-9-carboxamide typically involves the reaction of 9H-xanthene-9-carboxylic acid with 3-ethoxypropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(3-ethoxypropyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The ethoxypropyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: Formation of oxidized xanthene derivatives.

    Reduction: Formation of reduced xanthene derivatives.

    Substitution: Formation of substituted xanthene derivatives with various functional groups.

Scientific Research Applications

N-(3-ethoxypropyl)-9H-xanthene-9-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a fluorescent probe in analytical chemistry.

    Biology: Employed in the study of biological processes and as a fluorescent marker in cell imaging.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-ethoxypropyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

N-(3-ethoxypropyl)-9H-xanthene-9-carboxamide

InChI

InChI=1S/C19H21NO3/c1-2-22-13-7-12-20-19(21)18-14-8-3-5-10-16(14)23-17-11-6-4-9-15(17)18/h3-6,8-11,18H,2,7,12-13H2,1H3,(H,20,21)

InChI Key

SJLIMSVIHFSASF-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13

solubility

13.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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